JS-K is an O2-arylated diazeniumdiolate prodrug designed to release NO upon activation by glutathione S-transferases (GST). [ [] ] This design exploits the upregulation of GST in malignant cells compared to normal tissue, aiming to selectively deliver NO to tumors. [ [], [] ] JS-K has demonstrated potent antineoplastic activity in vitro and in vivo against various cancer types, including acute myeloid leukemia, multiple myeloma, prostate cancer, liver cancer, glioma, non-small cell lung cancer, and breast cancer. [ [], [], [], [], [], [], [], [], [] ]
JS-K is activated by glutathione (GSH) in a reaction catalyzed by GST. [ [], [] ] This reaction results in the de-arylation of the diazeniumdiolate, forming a dinitrophenyl-GSH adduct, with the diazeniumdiolate ion byproduct releasing NO. [ [] ] The arylating ring of JS-K also reacts with cellular nucleophiles, including GSH, leading to their depletion. [ [] ]
JS-K is sparingly soluble in aqueous media and has a short in vivo half-life due to its reactivity with blood components. [ [], [] ] This has led to the development of nanoscale micelle formulations using Pluronic® P123 polymers to improve solubility, stability, and pharmacokinetic properties. [ [], [], [] ]
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: